Imidazo[1,2-b]isoxazole-2-carbonyl chloride
Overview
Description
Imidazo[1,2-b]isoxazole-2-carbonyl chloride is a heterocyclic compound with the molecular formula C₆H₃ClN₂O₂. It is known for its significant role in various chemical reactions and its applications in scientific research. This compound is characterized by the presence of both imidazole and isoxazole rings, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole-based chalcone derivatives, have been tested for their anticancer activities . These compounds have shown cytotoxic ability on different types of cancer cells .
Mode of Action
Related compounds have shown to exhibit dose-dependent antiproliferative effects against various cancer cell lines . The interaction of these compounds with their targets often results in changes at the cellular level, leading to cell death .
Biochemical Pathways
Related compounds have been shown to interact with dna and caspase-3, a crucial enzyme in the apoptosis pathway . This interaction can lead to mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Result of Action
Related compounds have shown significant cytotoxic activity against various cancer cell lines . For instance, they have demonstrated the ability to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]isoxazole-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with isoxazole derivatives in the presence of chlorinating agents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]isoxazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Imidazo[1,2-b]isoxazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazole ring but differs in the fused ring structure, leading to distinct chemical properties and applications.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents, affecting their reactivity and biological activity.
Uniqueness: Imidazo[1,2-b]isoxazole-2-carbonyl chloride is unique due to its combination of imidazole and isoxazole rings, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
imidazo[1,2-b][1,2]oxazole-2-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-6(10)4-3-9-5(8-4)1-2-11-9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYQUBKKPDMGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON2C1=NC(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.